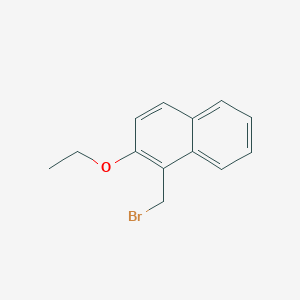
1-(Bromomethyl)-2-ethoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2-ethoxynaphthalene is an organic compound with the molecular formula C13H13BrO It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and an ethoxy group is attached to the second carbon of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethoxynaphthalene can be synthesized through a multi-step process involving the bromination of 2-ethoxynaphthalene. The typical synthetic route includes:
Bromination: 2-ethoxynaphthalene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) to introduce the bromomethyl group at the first position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a temperature range of 60-80°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-2-ethoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Major Products:
Nucleophilic Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthaldehydes or naphthoic acids.
Reduction: Formation of 2-ethoxynaphthalene.
Applications De Recherche Scientifique
1-(Bromomethyl)-2-ethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functionalized polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and as a building block for bioactive molecules.
Industrial Applications: Employed in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2-ethoxynaphthalene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable candidate for various substitution reactions. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)naphthalene: Lacks the ethoxy group, making it less versatile in certain reactions.
2-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its reactivity.
1-(Chloromethyl)-2-ethoxynaphthalene: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
Uniqueness: 1-(Bromomethyl)-2-ethoxynaphthalene is unique due to the presence of both bromomethyl and ethoxy groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C13H13BrO |
|---|---|
Poids moléculaire |
265.14 g/mol |
Nom IUPAC |
1-(bromomethyl)-2-ethoxynaphthalene |
InChI |
InChI=1S/C13H13BrO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3 |
Clé InChI |
RGRCAFPSNXDFBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


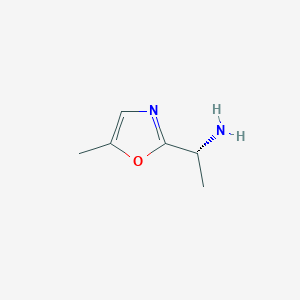
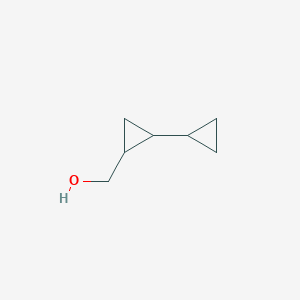

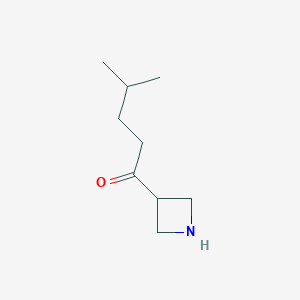
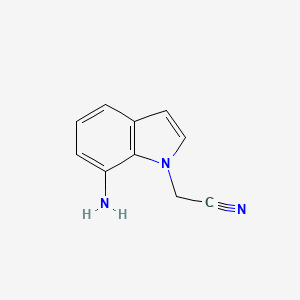
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
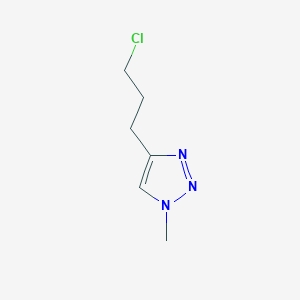
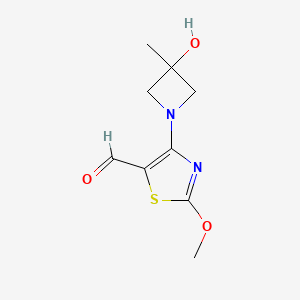



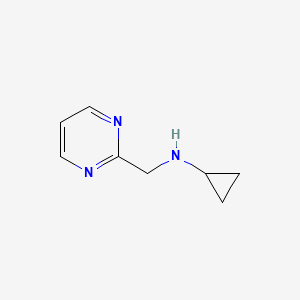
![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)
